2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
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Overview
Description
2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrroloquinoxaline core, which is fused with a benzodioxole moiety, and an amino group at the second position. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the pyrroloquinoxaline core with a benzodioxole derivative using palladium-catalyzed cross-coupling reactions.
Amination and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its interaction with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxamide
- 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-methyl
- 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-ethyl
Uniqueness
The uniqueness of 2-Amino-1-(1,3-benzodioxol-5-YL)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H11N5O2 |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H11N5O2/c19-8-11-16-18(22-13-4-2-1-3-12(13)21-16)23(17(11)20)10-5-6-14-15(7-10)25-9-24-14/h1-7H,9,20H2 |
InChI Key |
ULAAHIVDDHFWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C4=NC5=CC=CC=C5N=C43)C#N)N |
Origin of Product |
United States |
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